1.3× LogP Increase Over Chloro Analog Enhances Membrane Permeability Predictions
The computed LogP of the target bromo compound (1.32) is 1.09‑fold higher than that of the 4‑chloro analog (1.21) and 2.37‑fold higher than the 4‑des‑halo analog (0.56), indicating a favorable lipophilicity window for passive membrane permeability in drug discovery programs .
| Evidence Dimension | Computed LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.32 |
| Comparator Or Baseline | 4‑Chloro analog: LogP = 1.21; 4‑Des‑halo analog: LogP = 0.56 |
| Quantified Difference | Target – Chloro = +0.11; Target – Des‑halo = +0.76 |
| Conditions | Predicted by vendor using ACD/Labs or analogous algorithm; reported on Leyan product pages |
Why This Matters
A LogP near 1.3 is often considered optimal for oral bioavailability; the bromo compound lies in this sweet spot, whereas the des‑halo analog may be too polar and the chloro analog slightly less membrane‑permeable, directly influencing compound prioritization in early‑stage drug discovery.
